molecular formula C17H14O5 B040480 3'-Hydroxy-7,8-dimethoxyflavone CAS No. 114607-41-9

3'-Hydroxy-7,8-dimethoxyflavone

Cat. No.: B040480
CAS No.: 114607-41-9
M. Wt: 298.29 g/mol
InChI Key: MDLMHUNSQBZPAM-UHFFFAOYSA-N
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Description

3’-Hydroxy-7,8-dimethoxyflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their antioxidant, anti-inflammatory, and anticancer properties. This particular compound has garnered attention due to its potential therapeutic applications and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-7,8-dimethoxyflavone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available flavonoid precursors.

    O-Methylation: The hydroxyl groups on the flavonoid backbone are selectively methylated using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of 3’-Hydroxy-7,8-dimethoxyflavone may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes:

    Plant Extraction: The compound can be extracted from plants like Kaempferia parviflora using solvents such as dichloromethane and methanol.

    Purification: The crude extract is subjected to chromatographic techniques to isolate and purify the desired flavonoid.

Chemical Reactions Analysis

Types of Reactions: 3’-Hydroxy-7,8-dimethoxyflavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the flavonoid backbone.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, or substituted flavonoid derivatives.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying flavonoid chemistry and reactivity.

    Biology: The compound exhibits significant biological activities, including antioxidant and anti-inflammatory effects.

    Medicine: It has potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: The compound is used in the development of nutraceuticals and functional foods due to its health benefits.

Mechanism of Action

The mechanism of action of 3’-Hydroxy-7,8-dimethoxyflavone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

  • 5-Hydroxy-3,7-dimethoxyflavone
  • 5-Hydroxy-7-methoxyflavone
  • 5-Hydroxy-3,7,4’-trimethoxyflavone
  • 5,7-Dimethoxyflavone

Comparison: 3’-Hydroxy-7,8-dimethoxyflavone is unique due to its specific hydroxyl and methoxy substitution pattern, which imparts distinct biological activities compared to other similar flavonoids. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for therapeutic applications.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-7,8-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-14-7-6-12-13(19)9-15(22-16(12)17(14)21-2)10-4-3-5-11(18)8-10/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLMHUNSQBZPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150797
Record name 4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-7,8-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114607-41-9
Record name 3'-Hydroxy-7,8-dimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114607419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-7,8-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-HYDROXY-7,8-DIMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKS7BK61EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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